molecular formula C21H21ClN2O5 B3017233 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide CAS No. 851403-60-6

5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide

Cat. No.: B3017233
CAS No.: 851403-60-6
M. Wt: 416.86
InChI Key: CFRRKCYIXUOIST-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H21ClN2O5 and its molecular weight is 416.86. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

Research on compounds structurally related to 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide has focused on their synthesis and potential as intermediates in organic chemistry. For instance, the use of Cp*Rh(III) catalysis has been explored for annulation of N-methoxybenzamide derivatives, leading to the production of 2-aryl quinazolin-4(3H)-one derivatives. This process demonstrates good functional group tolerance and yields a variety of potentially pharmacologically active compounds (Xiong et al., 2018).

Large-Scale Synthesis

Efficient, large-scale synthetic processes have been developed for related compounds, highlighting the industrial and pharmaceutical relevance of these chemical frameworks. A notable example includes the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a compound that serves as an important intermediate for the creation of pharmaceutically active molecules (Bänziger et al., 2000).

Metabolite Synthesis

The synthesis of metabolites from complex organic molecules is another area of focus. For example, efficient synthesis routes have been developed for metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, demonstrating the intricate steps required to produce specific metabolites for further study (Mizuno et al., 2006).

Co-crystal Formation

Research into the co-crystal formation of quinoline derivatives with amide bonds has provided insights into the structural properties and potential pharmaceutical applications of these compounds. Studies have focused on understanding how these co-crystals can be used to enhance the stability, solubility, or bioavailability of drug compounds (Karmakar et al., 2009).

Novel Compounds Synthesis

The creation of novel compounds through the manipulation of quinoline derivatives is a key area of research. Techniques such as photocyclization and chlorination have been employed to generate new molecular structures with potential therapeutic value. These methods illustrate the versatility of quinoline derivatives as building blocks in medicinal chemistry (Bremner et al., 1989).

Properties

IUPAC Name

5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c1-27-16-6-7-18(29-3)19-14(16)10-12(20(25)24-19)8-9-23-21(26)15-11-13(22)4-5-17(15)28-2/h4-7,10-11H,8-9H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRRKCYIXUOIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.